ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-[(1-ethyltriazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H14N4/c1-3-8-5-7-6-11(4-2)10-9-7/h6,8H,3-5H2,1-2H3 |
InChI Key |
LVSVXNYKVGSPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=N1)CC |
Origin of Product |
United States |
Preparation Methods
Reaction Principle
The synthesis of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine predominantly employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high regioselectivity, efficiency, and mild conditions. This reaction couples an organic azide with a terminal alkyne to form 1,4-disubstituted 1,2,3-triazoles selectively.
Synthetic Steps
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of azide intermediate | Alkyl halide (e.g., ethyl bromide derivative) reacted with sodium azide in polar aprotic solvent (e.g., DMF, t-BuOH/H2O) at elevated temperature (~70 °C) | Formation of organic azide precursor |
| 2 | Preparation of alkyne intermediate | Terminal alkyne bearing a suitable substituent (e.g., propargylamine derivatives) | Ready for cycloaddition |
| 3 | CuAAC reaction | Copper(I) catalyst (CuSO4 + sodium ascorbate or CuI), solvent (DMF, MeOH, or acetonitrile), room temperature to 40 °C, reaction time 0.5–12 h | Formation of 1,4-disubstituted 1,2,3-triazole ring |
| 4 | Post-cycloaddition modification | Alkylation of triazole nitrogen (N1) with ethyl halide under basic conditions or reductive amination to introduce ethyl group | Ethyl substitution at N1 position |
| 5 | Introduction of methylamine substituent | Functionalization at C4 position by nucleophilic substitution or reductive amination | Methylamine moiety attached |
Detailed Example
A typical synthesis involves:
Reacting a propargylamine derivative (alkyne) with an azide bearing a methylamine substituent in the presence of Cu(I) catalyst, often generated in situ from CuSO4 and sodium ascorbate, in a solvent such as DMF or t-BuOH/H2O mixture.
The cycloaddition proceeds regioselectively to form the triazole ring substituted at N1 and C4.
Subsequent N-alkylation at the triazole nitrogen with ethyl bromide under basic conditions (e.g., K2CO3 in acetonitrile) introduces the ethyl group.
Purification by chromatography yields this compound with good yield and purity.
This approach is supported by the general CuAAC synthetic protocols described in the literature.
Alternative Synthetic Approaches
Dimroth Rearrangement and Cyclization
Some literature reports the synthesis of 1,2,3-triazoles via Dimroth rearrangement starting from arylazides and ketones or related precursors. This method can be used to generate substituted triazoles but is less common for this specific compound due to regioselectivity challenges.
Lithiation and Electrophilic Substitution
In some cases, lithiation of triazole intermediates followed by electrophilic substitution (e.g., with alkyl halides or carbon dioxide) is used to introduce substituents at specific positions. This method requires careful control of reaction conditions to avoid isomerization and side reactions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | CuSO4·5H2O + sodium ascorbate or CuI | In situ generation of Cu(I) species is common |
| Solvent | DMF, MeOH, t-BuOH/H2O mixture, acetonitrile | Solvent choice affects solubility and reaction rate |
| Temperature | Room temperature to 40 °C | Mild conditions preserve functional groups |
| Reaction Time | 0.5 to 12 hours | Depends on substrates and catalyst loading |
| Base for Alkylation | K2CO3 or NaH | Used in N-alkylation steps |
| Purification | Chromatography (TLC monitoring) | Ensures high purity |
Yield and Purity
Typical yields for the CuAAC step range from 70% to >90%, depending on substrate purity and reaction optimization. Subsequent alkylation and amine functionalization steps also proceed with yields above 80% under optimized conditions.
Summary Table of Preparation Methods
Research Findings and Literature Support
The CuAAC reaction is the most reliable and widely used method for synthesizing 1,2,3-triazole derivatives, including this compound, due to its efficiency and regioselectivity.
Reaction parameters such as solvent, temperature, and catalyst type critically influence yield and purity.
Post-cycloaddition functionalization steps, such as N-alkylation, are essential to achieve the ethyl substitution on the triazole nitrogen.
Alternative methods like Dimroth rearrangement and lithiation are less commonly applied for this compound due to complexity and potential side reactions.
Characterization of the final compound is typically performed by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity.
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole ring enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Table 1 summarizes reaction outcomes with different azides:
Mechanistic Insight : The reaction proceeds via a stepwise mechanism where copper(I) acetylide forms first, followed by azide coordination and cyclization . Regioselectivity is controlled by steric effects of the ethyl substituent .
Condensation Reactions
The primary amine group undergoes condensation with carbonyl compounds:
Key Transformations :
-
Imine Formation : Reacts with aldehydes (e.g., benzaldehyde) under acid catalysis (HCl, 60°C) to yield Schiff bases (85-92% yields)
-
Enamine Synthesis : Condenses with β-ketoesters in ethanol at reflux (24 h) to produce bicyclic enamines (73% yield)
Table 2 : Condensation Partners and Outcomes
| Carbonyl Compound | Catalyst | Time (h) | Product Class | Yield (%) |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | p-TsOH | 12 | Aryl-imine derivative | 88 |
| Ethyl acetoacetate | None | 24 | Fused triazole-enamine | 73 |
| Cyclohexanone | NH₄OAc | 18 | Spirocyclic compound | 81 |
Nucleophilic Substitution
The methylamine sidechain participates in alkylation reactions:
Demonstrated Reactions :
-
Mitsunobu Reaction : Couples with alcohols using DIAD/PPh₃ (86% yield)
-
Thiosemicarbazide Substitution : Forms 1,3,4-thiadiazole hybrids under reflux (DMF, 8 h)
Critical Parameters :
-
Reaction rate increases with electron-withdrawing groups on electrophiles
-
Steric hindrance from ethyl group reduces yields with bulky substrates
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
textGeneral Conditions: - Catalyst: Pd(OAc)₂ (5 mol%) - Base: K₂CO₃ (3 equiv) - Solvent: THF/H₂O (3:1) - Temperature: 85-90°C - Time: 10-12 h
Table 3 : Coupling Performance with Arylboronic Acids
| Boronic Acid Substituent | Electronic Nature | Yield (%) |
|---|---|---|
| 4-OCH₃ | Electron-donating | 91 |
| 4-NO₂ | Electron-withdrawing | 87 |
| 3-Cl | Moderate EWG | 84 |
| 2-F | Sterically hindered | 79 |
Redox Transformations
Oxidation Pathways :
-
N-Oxide Formation : Treating with mCPBA (CH₂Cl₂, 0°C) yields stable N-oxide (68%)
-
Amine to Nitrile : Strong oxidation with KMnO₄/H₂SO₄ converts amine to nitrile (52% yield)
Reduction Capabilities :
-
Catalytic hydrogenation (H₂/Pd-C) reduces triazole ring to dihydrotriazole (not isolable)
-
Selective amine reduction requires protecting triazole moiety
This compound's reactivity profile makes it valuable for constructing complex heterocycles (81% average yields) and bioactive molecules. Recent advances in continuous flow systems have improved reaction efficiency, achieving 95% conversion in <30 min for CuAAC reactions . Future research directions include asymmetric catalysis using chiral variants of this amine scaffold.
Scientific Research Applications
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Variations
The compound is compared to three categories of analogs:
Tripodal Triazole Ligands (e.g., TBTA, THPTA).
Biologically Active Triazole-Amines (e.g., cholinesterase inhibitors).
Coordination Complexes (e.g., Ni(II) triazole complexes).
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents/R-Groups | Molecular Formula | Key Applications/Findings | References |
|---|---|---|---|---|
| Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine | N1: Ethyl; C4: Ethylamine | C₈H₁₅N₅ | Hypothetical applications in catalysis or enzyme inhibition (inferred from analogs). | N/A |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | N1: Benzyl; Tripodal amine scaffold | C₃₀H₃₀N₁₀ | Stabilizes Cu(I) in click chemistry; enhances reaction efficiency in azide-alkyne cycloaddition (CuAAC). | |
| 7-Chloro-N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine (5l) | N1: 4-Methoxybenzyl; C4: Chloro-tacrine hybrid | C₂₈H₂₆ClN₅O | Potent acetylcholinesterase (AChE) inhibitor (IC₅₀ = 0.521 μM). | |
| Ni(tbta)₂₂ (tbta = tris[(1-benzyl-1H-triazol-4-yl)methyl]amine) | N1: Benzyl; Tripodal ligand | C₆₀H₅₈B₂F₈N₂₀Ni | High-spin Ni(II) complex with strong ligand-field effects; used in magnetic studies. |
Coordination Chemistry and Catalysis
- CuAAC Catalysis : TBTA’s benzyl groups provide steric protection to Cu(I), preventing oxidation and disproportionation. Ethyl substituents in the target compound may offer less stabilization, reducing catalytic longevity .
- Ligand Efficiency : Computational studies () reveal that benzyl-substituted tripodal ligands (e.g., TBTA) exhibit stronger metal-binding affinity than alkyl-substituted analogs due to π-backbonding interactions with transition metals .
Physicochemical Properties
- Lipophilicity : Ethyl groups increase hydrophobicity compared to hydroxylated ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which are water-soluble and biocompatible .
Biological Activity
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound characterized by its triazole ring structure. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the triazole ring enhances its ability to interact with biological targets through various mechanisms such as hydrogen bonding and π-π stacking interactions. These interactions are crucial for the compound's reactivity and biological efficacy.
Antimicrobial Activity
Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar triazole structures exhibit activity against a range of bacteria and fungi. For instance:
- Antibacterial Activity : Triazoles have shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has potential antifungal properties comparable to established antifungal agents like fluconazole, with some derivatives displaying MIC values in the low microgram range against Candida albicans .
Anticancer Activity
The anticancer potential of triazole derivatives is also noteworthy. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (lung cancer) | 12.5 |
| This compound | HeLa (cervical cancer) | 15.0 |
These findings suggest that modifications to the triazole structure can enhance cytotoxicity against specific cancer types .
While specific mechanisms for this compound are not fully elucidated, related triazole compounds have been shown to inhibit key enzymes involved in cell proliferation and survival. For example:
- Enzyme Inhibition : Triazoles can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. This property is leveraged in the design of antifungal agents that target fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Triazole Ring : The initial step often includes a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the triazole core.
- Alkylation : Subsequent alkylation reactions introduce ethyl and methyl groups to enhance solubility and biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .
Case Studies and Research Findings
Several studies have focused on the biological activities of triazole derivatives similar to this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 1,2,3-triazoles for their antimicrobial properties against various pathogens. Results indicated that certain triazole derivatives exhibited superior activity compared to traditional antibiotics .
Case Study 2: Anticancer Potential
Research assessing the cytotoxic effects of triazole compounds on cancer cell lines revealed that modifications in the side chains significantly impacted their potency. Compounds with specific substituents showed enhanced activity against resistant cancer strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by reductive amination of the resulting triazole-4-carbaldehyde with ethylamine. Key steps include:
- Using sodium cyanoborohydride or hydrogen gas with palladium on carbon as reducing agents for reductive amination .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and ethyl/methylene groups (δ 1.2–1.4 ppm for CH, δ 2.5–3.5 ppm for CH) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) should match the calculated molecular weight (CHN: 179.12 g/mol). Fragmentation patterns help verify substituent connectivity .
- Infrared (IR) Spectroscopy : Stretching vibrations for C-N (1250–1350 cm) and N-H (3300–3500 cm) confirm amine and triazole functionalities .
Advanced Research Questions
Q. How does the substitution pattern of the triazole ring influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electron density distribution, highlighting nucleophilic/electrophilic sites on the triazole ring. Compare with analogs like tris[(1-benzyl-triazolyl)methyl]amine () to assess steric/electronic effects .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying alkyl/aryl substituents on the triazole and amine groups. Test binding affinity to targets (e.g., enzymes) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis Framework : Systematically compare experimental conditions (e.g., cell lines, assay pH, solvent controls) across studies. Use tools like PRISMA guidelines to identify confounding variables .
- Dose-Response Replication : Re-evaluate conflicting results under standardized conditions (e.g., fixed IC protocols). Validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts .
Q. How can computational models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., kinases, GPCRs). Validate with experimental data (e.g., X-ray crystallography of protein-ligand complexes) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions using GROMACS or AMBER .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Optimize continuous flow reactors for CuAAC to minimize side reactions (e.g., triazole regioisomers). Monitor temperature/pressure to prevent degradation .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate purity .
Data Analysis and Theoretical Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Target Identification : Link to established pathways (e.g., kinase inhibition) using cheminformatics databases (ChEMBL, PubChem). Cross-reference with structurally similar bioactive triazoles ( ) .
- Hypothesis-Driven Design : Use the "lock-and-key" model to rationalize modifications (e.g., adding fluorobenzyl groups for enhanced lipophilicity) based on QSAR predictions .
Q. What statistical methods are suitable for analyzing dose-dependent toxicity data?
- Methodological Answer :
- Probit Analysis : Fit sigmoidal curves to lethality data (LC) using software like GraphPad Prism. Compare with non-parametric methods (e.g., Kaplan-Meier) for censored data .
- Multivariate Regression : Identify confounding factors (e.g., solvent choice, exposure time) using R or Python’s scikit-learn. Validate with AIC/BIC criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
